Palladium, dichloro[1,2-ethanediylbis[diphenylphosphine-kP]]-,(SP-4-2)-
Description
Systematic IUPAC Nomenclature and Alternative Designations
The compound is systematically named dichloro[1,2-ethanediylbis(diphenylphosphine-κP)]palladium(II) under IUPAC rules, reflecting its central palladium(II) ion coordinated by two chloride ligands and a bidentate 1,2-bis(diphenylphosphino)ethane (dppe) ligand. The κP notation specifies that the phosphorus atoms of the dppe ligand serve as the coordination sites. The (SP-4-2) descriptor denotes a square-planar geometry with a specific stereochemical arrangement.
Alternative designations include:
- [1,2-Bis(diphenylphosphino)ethane]dichloropalladium(II)
- PdCl₂(dppe) (abbreviated form using ligand acronym)
- Dichloro(1,2-bis(diphenylphosphino)ethane)palladium(II)
The CAS Registry Number 19978-61-1 is universally recognized for this compound.
Molecular Formula and Structural Representation
The molecular formula C₂₆H₂₄Cl₂P₂Pd confirms the composition: a palladium(II) center bound to two chloride ions and a dppe ligand (C₂₆H₂₄P₂). The structural formula (Figure 1) illustrates the square-planar coordination geometry, with the dppe ligand spanning cis positions via its two phosphorus atoms and chloride ligands occupying the remaining sites.
Table 1: Molecular and Physical Properties
| Property | Value | Source |
|---|---|---|
| Molecular weight | 575.74 g/mol | |
| Crystal system | Monoclinic | |
| Coordination geometry | Square-planar (SP-4-2) |
The dppe ligand’s ethane backbone enables a bite angle of approximately 85–90°, optimizing steric and electronic interactions with the palladium center.
Crystallographic Data and Coordination Geometry
X-ray diffraction studies reveal a distorted square-planar geometry around the palladium(II) center. Key bond lengths and angles are summarized in Table 2.
Table 2: Selected Crystallographic Parameters
| Parameter | Value (Å or °) | Source |
|---|---|---|
| Pd–Cl bond length | 2.3564(11) Å | |
| Pd–P bond length | 2.255(3) Å (average) | |
| P–Pd–P bite angle | 85.2° | |
| Cl–Pd–Cl angle | 92.7° |
The SP-4-2 configuration indicates a cis arrangement of chloride ligands, though trans configurations are theoretically possible under specific synthetic conditions. The dppe ligand’s rigid backbone enforces a near-ideal square-planar geometry, critical for stabilizing the palladium center in catalytic cycles. Hydrogen bonding between chloride ligands and adjacent molecules (e.g., nitrate counterions in related complexes) further stabilizes the crystal lattice.
Properties
Molecular Formula |
C26H26Cl2P2Pd+2 |
|---|---|
Molecular Weight |
577.8 g/mol |
IUPAC Name |
dichloropalladium;2-diphenylphosphaniumylethyl(diphenyl)phosphanium |
InChI |
InChI=1S/C26H24P2.2ClH.Pd/c1-5-13-23(14-6-1)27(24-15-7-2-8-16-24)21-22-28(25-17-9-3-10-18-25)26-19-11-4-12-20-26;;;/h1-20H,21-22H2;2*1H;/q;;;+2 |
InChI Key |
LDJXFZUGZASGIW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)[PH+](CC[PH+](C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4.Cl[Pd]Cl |
Origin of Product |
United States |
Preparation Methods
Hydrochloric Acid-Ethanol Mediated Synthesis
A method adapted from bis-triphenylphosphine palladium dichloride synthesis involves dissolving palladium chloride (PdCl₂) in hydrochloric acid (HCl) at 40–80°C, followed by ethanol dilution. The dppe ligand, dissolved in anhydrous ethanol at 40–80°C, is then added dropwise to the PdCl₂ solution. The mixture reacts at 45–80°C for 10–60 minutes, yielding PdCl₂(dppe) as a precipitate.
Critical Parameters :
Dichloromethane-Acetonitrile Solvent Systems
In anhydrous dichloromethane (CH₂Cl₂), Pd(CH₃CN)₂Cl₂ reacts with dppe at room temperature. After 19 hours of stirring, the solution is filtered through celite, concentrated, and precipitated with n-hexane. This method achieves 93% yield with high crystallinity, as confirmed by X-ray diffraction.
Advantages :
- Avoids protic solvents, reducing acid-induced ligand degradation.
- Enables slow diffusion crystallization for single-crystal analysis.
Comparative Analysis of Preparation Methods
| Method | Solvent | Temperature | Yield | Purity | Reference |
|---|---|---|---|---|---|
| HCl-Ethanol | HCl/EtOH | 45–80°C | 75–85% | 95% | |
| Dichloromethane | CH₂Cl₂ | RT | 93% | 99% | |
| Industrial Continuous | Dichloroethane | 150–160°C | 90% | 97% |
Key Findings :
- Protic solvents (HCl/EtOH) favor rapid ligand substitution but risk phosphine protonation.
- Anhydrous CH₂Cl₂ enhances ligand stability, enabling near-quantitative yields.
- High-temperature industrial methods prioritize throughput over crystallinity.
Mechanistic Insights and Ligand Coordination Dynamics
The square-planar geometry of PdCl₂(dppe) arises from sp³ hybridization of the palladium center, with two chloride ions and the dppe ligand occupying the coordination sites. Spectroscopic studies reveal:
- ¹H NMR : Upfield shifts for methylene protons (δ 1.98–2.10 ppm) due to P→Pd donation.
- ³¹P NMR : A singlet at δ 25–30 ppm confirms symmetric phosphine coordination.
Density functional theory (DFT) calculations indicate a Pd–P bond length of 2.28–2.32 Å, consistent with strong σ-donor and π-acceptor properties.
Challenges and Optimization Strategies
Byproduct Formation
Excess PdCl₂ or dppe generates [PdCl₄]²⁻ or [Pd(dppe)₂]²⁺ impurities. Remedies include:
Chemical Reactions Analysis
Types of Reactions
Palladium, dichloro[1,2-ethanediylbis[diphenylphosphine-kP]]-,(SP-4-2)- undergoes various types of reactions, including:
Oxidation: This compound can participate in oxidation reactions, often facilitated by oxidizing agents.
Reduction: It can also be reduced under specific conditions.
Substitution: The compound is known for its role in substitution reactions, particularly in cross-coupling reactions.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include:
Bases: Such as potassium carbonate or sodium hydroxide.
Solvents: Such as acetonitrile, toluene, or ethanol.
Ligands: Additional ligands may be used to stabilize the palladium complex.
Major Products
The major products formed from reactions involving this compound depend on the specific reaction conditions and substrates used. In cross-coupling reactions, the products are typically biaryl compounds .
Scientific Research Applications
Cross-Coupling Reactions
Dichloro[1,2-bis(diphenylphosphino)ethane]palladium(II) is widely used as a catalyst in various cross-coupling reactions, which are essential for forming carbon-carbon bonds. Key reactions include:
- Suzuki-Miyaura Coupling : This reaction facilitates the coupling of aryl boronic acids with aryl halides to produce biaryl compounds, which are vital in pharmaceuticals and agrochemicals.
- Heck Reaction : It allows for the coupling of alkenes with aryl halides to form substituted alkenes, useful in synthesizing complex organic molecules.
- Stille and Negishi Couplings : These reactions enable the formation of carbon-carbon bonds between organostannanes or organozinc reagents and aryl halides.
The efficiency of these reactions often depends on the ligand environment around the palladium center, with dichloro[1,2-bis(diphenylphosphino)ethane] providing a robust platform for catalysis due to its steric and electronic properties .
Carbonylation Reactions
The compound also serves as a catalyst for carbonylation processes, where it facilitates the incorporation of carbon monoxide into organic substrates. This is particularly useful in synthesizing carboxylic acids and esters from aryl halides and amines. The ability to achieve high turnover numbers (TON) and turnover frequencies (TOF) makes it an attractive choice for industrial applications .
Synthesis of Pharmaceuticals
In a study focusing on the synthesis of biologically active compounds, dichloro[1,2-bis(diphenylphosphino)ethane]palladium(II) was employed to synthesize various derivatives of stilbene. The reaction conditions were optimized using triethylamine as a base in DMF at elevated temperatures, achieving nearly quantitative yields within a few hours .
Polymer Chemistry
The compound has been utilized in polymerization reactions to create polyolefins and other complex polymers. Its role as a catalyst allows for controlled polymer growth and functionalization, leading to materials with tailored properties for specific applications such as drug delivery systems or advanced materials .
Mechanism of Action
The mechanism by which Palladium, dichloro[1,2-ethanediylbis[diphenylphosphine-kP]]-,(SP-4-2)- exerts its catalytic effects involves the coordination of the palladium center with the substrates. This coordination facilitates the activation of the substrates, allowing for the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific reaction being catalyzed .
Comparison with Similar Compounds
Structural Comparison with Similar Palladium Complexes
The following table compares PdCl₂(dppe) with structurally analogous palladium(II) complexes:
Electronic and Steric Effects
- PdCl₂(dppe) : The dppe ligand provides moderate electron-donating capacity and steric bulk, balancing catalytic activity and substrate accessibility. The ethane backbone allows flexibility, enhancing ligand-metal coordination .
- PdCl₂(dppf) : The ferrocene-based dppf ligand introduces strong electron-donating properties and rigid π-conjugation, stabilizing palladium intermediates in electron-deficient systems .
- [S-BINAP]PdCl₂ : The chiral binaphthyl framework creates a rigid, asymmetric environment, enabling enantioselectivity in C–C bond formation .
Catalytic Activity and Reaction Specificity
Commercial Availability and Handling Protocols
- PdCl₂(dppe) : Available from Kanto Reagents (1g, ¥18,500) and Shanghai Haoyun Chemical .
- PdCl₂(dppf)·CH₂Cl₂ : Supplied by CymitQuimica as a dichloromethane adduct .
- [S-BINAP]PdCl₂ : Offered by specialty chemical vendors for asymmetric synthesis .
- (AmPhos)₂PdCl₂ : Distributed by Umicore Precious Metals for niche catalytic applications .
Biological Activity
Palladium-based compounds have garnered significant attention in medicinal chemistry due to their potential anticancer properties and catalytic activities. The compound Palladium, dichloro[1,2-ethanediylbis[diphenylphosphine-kP]]-,(SP-4-2)-, commonly referred to as Pd(dppe)Cl₂, comprises a palladium center coordinated with dichloro ligands and a bidentate phosphine ligand, 1,2-bis(diphenylphosphino)ethane (dppe). This article explores the biological activity of this compound, focusing on its mechanisms of action, cytotoxicity, and potential therapeutic applications.
Chemical Structure
The structure of Pd(dppe)Cl₂ can be represented as follows:
The biological activity of Pd(dppe)Cl₂ is primarily attributed to its ability to interact with cellular macromolecules such as DNA and proteins. The following mechanisms have been identified:
- Formation of DNA Adducts : Pd(dppe)Cl₂ can form stable complexes with DNA, leading to the disruption of DNA replication and transcription processes. This interaction is crucial for its cytotoxic effects in cancer cells .
- Reactive Oxygen Species (ROS) Generation : The compound induces oxidative stress by generating ROS, which causes damage to cellular components including lipids, proteins, and nucleic acids. This oxidative damage is associated with apoptosis in cancer cells .
- Cell Cycle Arrest : Studies have shown that Pd(dppe)Cl₂ causes cell cycle arrest at the S-phase, preventing DNA synthesis and promoting cell death through apoptosis .
Biological Activity and Cytotoxicity
Numerous studies have evaluated the cytotoxic effects of Pd(dppe)Cl₂ against various cancer cell lines. The following table summarizes key findings from recent research:
Case Studies
- MCF-7 Breast Cancer Cells : In a study examining the effects of Pd(dppe)Cl₂ on MCF-7 cells, researchers observed significant apoptosis characterized by increased annexin V positivity and activation of caspases 3 and 9. The compound's ability to induce ROS was also confirmed through fluorescence assays.
- A549 Lung Cancer Cells : Another study reported that Pd(dppe)Cl₂ exhibited potent cytotoxicity against A549 cells with an IC50 value of 3.5 µM. The mechanism was linked to oxidative stress resulting from ROS generation, leading to mitochondrial dysfunction and subsequent apoptosis.
- HCT116 Colon Cancer Cells : Research demonstrated that treatment with Pd(dppe)Cl₂ resulted in S-phase arrest in HCT116 cells, with further analysis revealing that the compound induced DNA strand breaks as evidenced by comet assays.
Q & A
Basic: What are the standard synthesis protocols for Palladium, dichloro[1,2-ethanediylbis[diphenylphosphine]] (PdCl₂(dppe)), and how is purity validated?
Methodological Answer:
PdCl₂(dppe) is typically synthesized by reacting palladium(II) chloride (PdCl₂) with 1,2-bis(diphenylphosphino)ethane (dppe) in a coordinating solvent like dichloromethane or ethanol. A representative protocol involves dissolving PdCl₂ in ethanol and adding a stoichiometric amount of dppe under inert conditions (e.g., nitrogen atmosphere). The mixture is stirred at 25°C for 1–2 hours, yielding a yellow-orange precipitate .
Purity Validation:
- Elemental Analysis (EA): Confirms C, H, and Cl content within ±0.3% of theoretical values .
- NMR Spectroscopy: P NMR shows a singlet near δ 20–25 ppm, indicating symmetrical coordination of the dppe ligand .
- X-ray Crystallography: Confirms the square-planar geometry (SP-4-2) and bond metrics (e.g., Pd–P bond lengths: ~2.3 Å) .
Basic: What storage conditions are critical to maintaining the stability of PdCl₂(dppe) in laboratory settings?
Methodological Answer:
PdCl₂(dppe) is moisture-sensitive and prone to oxidation. Optimal storage includes:
- Temperature: 0–6°C in a desiccator under inert gas (argon or nitrogen) .
- Light Exposure: Store in amber glass vials to prevent photodegradation .
- Solvent Compatibility: Avoid prolonged contact with chlorinated solvents (e.g., CH₂Cl₂) to prevent ligand displacement .
Stability Monitoring: - Periodic P NMR or FT-IR analysis detects ligand dissociation or oxidation (e.g., phosphine oxide formation at ~1150 cm⁻¹) .
Advanced: How does the electronic structure of PdCl₂(dppe) influence its catalytic activity in cross-coupling reactions?
Methodological Answer:
The dppe ligand’s strong σ-donor and weak π-acceptor properties stabilize the Pd(II) center, enhancing oxidative addition reactivity. Key insights:
- DFT Studies: The HOMO is localized on the Pd center, facilitating electron transfer during catalytic cycles .
- Cyclic Voltammetry: Redox potentials (e.g., E₁/₂ ≈ 0.5 V vs. Ag/AgCl) correlate with catalytic efficiency in Suzuki-Miyaura couplings .
- Ligand Steric Effects: The ethane backbone of dppe imposes a bite angle of ~85°, favoring transmetalation over β-hydride elimination .
Advanced: How can researchers resolve contradictions in reported catalytic efficiencies of PdCl₂(dppe) across studies?
Methodological Answer:
Discrepancies in catalytic yields (e.g., 60–95% in decarboxylative cross-couplings ) often arise from:
- Reaction Parameter Variability: Screen bases (e.g., K₂CO₃ vs. Cs₂CO₃) and solvents (DMF vs. THF) using Design of Experiments (DoE) .
- Catalyst Loading: Lower loadings (0.5–1 mol%) may reduce side reactions but require rigorous exclusion of oxygen .
- Substrate Scope: Electron-deficient aryl halides typically show higher reactivity; use Hammett plots to quantify electronic effects .
Advanced: What spectroscopic and computational tools are used to probe the dynamic behavior of PdCl₂(dppe) in solution?
Methodological Answer:
- Variable-Temperature NMR: Reveals fluxionality in solution. For PdCl₂(dppe), coalescence temperatures (~−40°C) indicate ligand exchange rates .
- EPR Spectroscopy: Detects paramagnetic intermediates in radical-involved pathways (e.g., Sonogashira couplings) .
- Time-Resolved IR: Monitors transient species (e.g., Pd(0) clusters) during catalytic turnover .
Basic: What are the primary applications of PdCl₂(dppe) in organic synthesis?
Methodological Answer:
PdCl₂(dppe) is widely used in:
- Cross-Coupling Reactions: Suzuki-Miyaura (aryl-aryl), Stille (aryl-stannane), and Negishi (aryl-zinc) couplings .
- Decarboxylative Couplings: Converts carboxylic acids (e.g., 4-picolinic acid) to biaryls via CO₂ extrusion .
- Asymmetric Catalysis: Chiral derivatives of dppe enable enantioselective allylic alkylation .
Advanced: How does PdCl₂(dppe) compare to analogous Pd catalysts with modified phosphine ligands (e.g., BINAP, dppf)?
Methodological Answer:
- Ligand Rigidity: dppe’s ethane backbone provides less steric bulk than dppf (ferrocene-based), favoring faster transmetalation but lower enantioselectivity .
- Electronic Effects: BINAP’s extended π-system lowers Pd’s electron density, reducing oxidative addition rates compared to dppe .
- Catalyst Recycling: PdCl₂(dppe) aggregates less than Pd(OAc)₂, enabling reuse in flow systems with immobilized supports .
Basic: What safety precautions are essential when handling PdCl₂(dppe)?
Methodological Answer:
- Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .
- Ventilation: Use fume hoods during synthesis to avoid inhalation of palladium particulates .
- Waste Disposal: Quench residual catalyst with aqueous EDTA to chelate Pd, then dispose as heavy-metal waste .
Advanced: How can researchers optimize reaction conditions for PdCl₂(dppe)-catalyzed transformations using high-throughput screening?
Methodological Answer:
- Automated Platforms: Use liquid-handling robots to test 96-well plates with varying substrates, bases, and solvents .
- In Situ Monitoring: UV-vis or Raman spectroscopy tracks reaction progress in real time .
- Machine Learning: Train models on historical data (e.g., reaction yields, TOF) to predict optimal conditions for new substrates .
Advanced: What mechanistic insights have been gained from isotopic labeling studies in PdCl₂(dppe)-mediated reactions?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
